REACTION_CXSMILES
|
[Cl-].[Al+3].[Cl-].[Cl-].[Br:5][C:6]1[CH:11]=[CH:10][C:9]([CH2:12][C:13](Cl)=[O:14])=[CH:8][CH:7]=1>C1C=CC=CC=1>[Br:5][C:6]1[CH:11]=[CH:10][C:9]([CH2:12][C:13]([C:6]2[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=2)=[O:14])=[CH:8][CH:7]=1 |f:0.1.2.3|
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Name
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|
Quantity
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2.64 g
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Type
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reactant
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Smiles
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[Cl-].[Al+3].[Cl-].[Cl-]
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Name
|
|
Quantity
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40 mL
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Type
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solvent
|
Smiles
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C1=CC=CC=C1
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Name
|
|
Quantity
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4.63 g
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Type
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reactant
|
Smiles
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BrC1=CC=C(C=C1)CC(=O)Cl
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Name
|
|
Quantity
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15 mL
|
Type
|
solvent
|
Smiles
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C1=CC=CC=C1
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Name
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Ice water
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Quantity
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100 mL
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Type
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reactant
|
Smiles
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|
Control Type
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AMBIENT
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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The resulting dark yellow solution was refluxed for six hours
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Duration
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6 h
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Type
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CUSTOM
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Details
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the layers separated
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Type
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EXTRACTION
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Details
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The aqueous layer was extracted with benzene (1×50 ml)
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Type
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WASH
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Details
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The combined organic portions were washed with water (2×60 ml), 10% NaOH (1×60 ml), water (1×60 ml), and brine (1×60 ml)
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Type
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DRY_WITH_MATERIAL
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Details
|
dried over magnesium sulfate
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Type
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FILTRATION
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Details
|
After filtration, concentration of the filtrate in vacuo
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Name
|
|
Type
|
product
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Smiles
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BrC1=CC=C(C=C1)CC(=O)C1=CC=CC=C1
|
Name
|
|
Type
|
product
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Smiles
|
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 93% |
Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |